N-methyl-tert-butylsulfinamide

Vue d'ensemble

Description

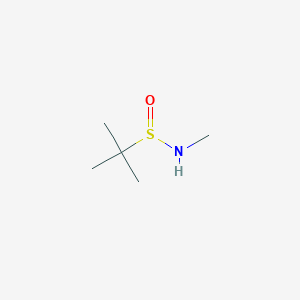

N-methyl-tert-butylsulfinamide, also known as tert-Butanesulfinamide, is an organosulfur compound and a member of the class of sulfinamides . Both enantiomeric forms are commercially available and are used in asymmetric synthesis as chiral auxiliaries, often as chiral ammonia equivalents for the synthesis of amines .

Synthesis Analysis

Enantiopure tert-butanesulfinamide can be prepared by enantioselective oxidation of inexpensive di-tert-butyl disulfide to the thiosulfinate followed by disulfide bond cleavage by lithium amide . Condensation with ketones and aldehydes yields the corresponding N-tert-butanesulfinyl aldimines and ketimines .Chemical Reactions Analysis

The tert-butanesulfinamide mediated asymmetric N-heterocycle synthesis via sulfinimines offers general access to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives .Physical And Chemical Properties Analysis

N-methyl-tert-butylsulfinamide is a white to off-white crystalline solid with a melting point of 102 to 105 °C . Its chemical formula is (CH3)3CS(O)NH2 and its molar mass is 121.20 g/mol .Applications De Recherche Scientifique

Synthesis of N-Heterocycles via Sulfinimines

N-methyl-tert-butylsulfinamide is extensively used in the synthesis of N-heterocycles via sulfinimines . This methodology offers general access to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives that represent the structural motif of many natural products and therapeutically applicable compounds .

Stereoselective Synthesis of Amines

Chiral sulfinamides, including N-methyl-tert-butylsulfinamide, are among the best known chiral auxiliaries in the stereoselective synthesis of amines and their derivatives . They assist in highly diastereoselective conversions, effortless cleavage, and recyclability after reactions .

Asymmetric N-Heterocycle Synthesis

N-methyl-tert-butylsulfinamide is used in asymmetric N-heterocycle synthesis via sulfinimines . This process is important for the synthesis of diverse N-heterocyclic systems, which are of peak demand due to their application in building natural products, bioactive structures, and therapeutic compounds .

Synthesis of Chiral Amine Ligands

N-methyl-tert-butylsulfinamide is used in the stereoselective synthesis of chiral amine ligands . For example, Yao and coworkers established a direct route to the stereoselective synthesis of (S,S)-PDP 15, a chiral amine ligand over seven steps starting from L-prolinol 10 .

Synthesis of Pyrazole Derivatives

N-methyl-tert-butylsulfinamide has been used in the synthesis of pyrazole derivatives, which are effective PDE4 inhibitors for treating anti-inflammatory diseases .

Synthesis of Fluorinated Chiral Amines

N-methyl-tert-butylsulfinamide is used in the synthesis of fluorinated chiral amines . The synthesis of chiral fluorinated sulfinamides was achieved via diastereoselective addition of Grignard and organolithium reagents to N-(tert-butylsulfinyl)-a-fluoroenimines .

Safety and Hazards

Orientations Futures

The most extensively used enantiopure tert-butanesulfinamide has emerged as the gold standard among many others over the last two decades . The present review attempts to provide an overview of tert-butanesulfinamide mediated asymmetric N-heterocycle synthesis via sulfinimines and covers literature from 2010–2020 . This methodology offers general access to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives that represent the structural motif of many natural products and therapeutically applicable compounds .

Mécanisme D'action

Target of Action

N-methyl-tert-butylsulfinamide, also known as tert-butanesulfinamide, is primarily used in the synthesis of amines and their derivatives . Its primary targets are ketones and aldehydes, with which it condenses to form N-tert-butanesulfinyl aldimines and ketimines .

Mode of Action

The compound interacts with its targets (ketones and aldehydes) through a process known as condensation. This results in the formation of N-tert-butanesulfinyl aldimines and ketimines . These intermediates are more resistant to hydrolysis than other imines but are more reactive towards nucleophiles .

Biochemical Pathways

The biochemical pathway primarily affected by N-methyl-tert-butylsulfinamide is the synthesis of amines. The compound acts as a chiral auxiliary, often as a chiral ammonia equivalent, in the asymmetric synthesis of amines . This methodology offers general access to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives .

Result of Action

The result of N-methyl-tert-butylsulfinamide’s action is the formation of chiral amines. On addition of hydrochloric acid, the tert-butanesulfinyl group is removed, forming the chiral primary ammonium salt or amine (from aldehyde precursor) or the chiral secondary amine (ketone precursor) .

Action Environment

The action, efficacy, and stability of N-methyl-tert-butylsulfinamide can be influenced by various environmental factors such as temperature, pH, and the presence of other chemical reagents. For instance, its melting point is between 102 to 105 °C , indicating that it is stable under normal laboratory conditions but may decompose at higher temperatures.

Propriétés

IUPAC Name |

N,2-dimethylpropane-2-sulfinamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13NOS/c1-5(2,3)8(7)6-4/h6H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQXUDOCAWHFOMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)S(=O)NC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301299631 | |

| Record name | N,2-Dimethyl-2-propanesulfinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301299631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-methyl-tert-butylsulfinamide | |

CAS RN |

76699-24-6 | |

| Record name | N,2-Dimethyl-2-propanesulfinamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76699-24-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,2-Dimethyl-2-propanesulfinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301299631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Bromo-2-[4-(tert-pentyl)phenoxy]phenylamine](/img/structure/B3173485.png)

![2-[(2-Amino-benzyl)-(2-hydroxy-ethyl)-amino]-ethanol](/img/structure/B3173502.png)

![3-{[(4-ethylphenyl)amino]methyl}-6,7-dimethoxyquinolin-2(1H)-one](/img/structure/B3173530.png)

![8-{[(4-methylphenyl)amino]methyl}-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one](/img/structure/B3173539.png)

![7-aminobenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B3173563.png)

![9H-pyrido[2,3-b]indole-6-carboxylic acid](/img/structure/B3173572.png)

![4-[(2-Bromoacetyl)amino]-N-cyclohexylbenzamide](/img/structure/B3173583.png)